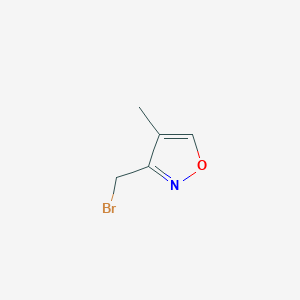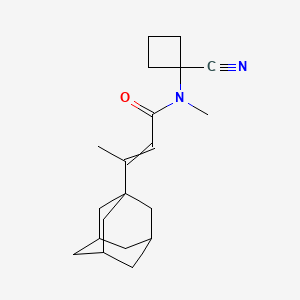
3-(adamantan-1-yl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(adamantan-1-yl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly referred to as 'ACCMBA' and is known for its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of ACCMBA involves the inhibition of viral replication and inflammation. This compound works by blocking the activity of specific enzymes and proteins that are involved in the replication of viruses and the production of inflammatory mediators.
Biochemical and Physiological Effects:
ACCMBA has been found to have several biochemical and physiological effects. Studies have shown that this compound can modulate the immune system, reduce inflammation, and induce apoptosis in cancer cells. Additionally, ACCMBA has been found to have a high binding affinity for specific receptors in the body, which makes it an attractive candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ACCMBA in lab experiments is its unique chemical structure, which makes it a useful tool for studying the mechanisms of viral replication and inflammation. Additionally, this compound has been found to be highly potent and effective in treating a variety of diseases. However, one of the limitations of using ACCMBA in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for research involving ACCMBA. Some of these include:
1. Developing new synthetic methods for ACCMBA that are more efficient and cost-effective.
2. Studying the pharmacokinetics and pharmacodynamics of ACCMBA in vivo to determine its efficacy and safety.
3. Investigating the potential of ACCMBA as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.
4. Investigating the mechanism of action of ACCMBA in more detail to identify new targets for drug development.
Conclusion:
In conclusion, ACCMBA is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. This compound has been found to exhibit potent antiviral and anti-inflammatory properties and has been effective in treating a variety of diseases. While there are still limitations to using ACCMBA in lab experiments, the potential benefits of this compound make it a promising candidate for drug development.
Métodos De Síntesis
The synthesis of ACCMBA involves the reaction of Adamantane-1-carboxylic acid with N-(1-cyanocyclobutyl)-N-methylbut-2-enamide in the presence of a catalyst. This process is carried out under controlled conditions and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
ACCMBA has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent antiviral and anti-inflammatory properties. Additionally, ACCMBA has been found to be effective in treating a variety of diseases such as cancer, HIV, and hepatitis.
Propiedades
IUPAC Name |
3-(1-adamantyl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-14(6-18(23)22(2)20(13-21)4-3-5-20)19-10-15-7-16(11-19)9-17(8-15)12-19/h6,15-17H,3-5,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJFXIJCLQOINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N(C)C1(CCC1)C#N)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(adamantan-1-yl)-N-(1-cyanocyclobutyl)-N-methylbut-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


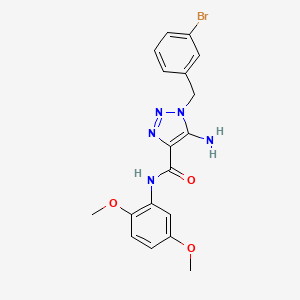
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2939881.png)
![2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2939886.png)
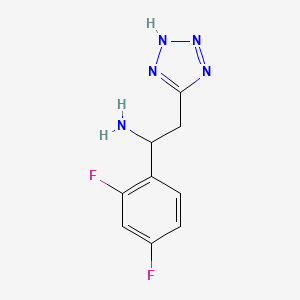
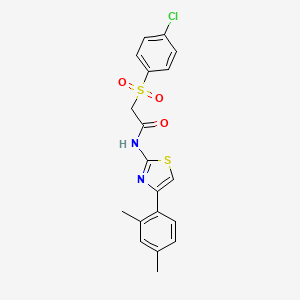
![4-benzyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2939890.png)



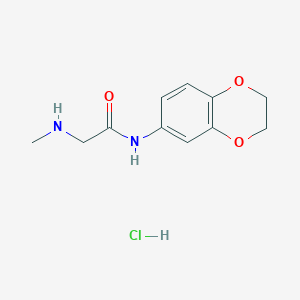
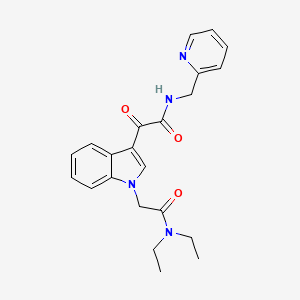
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2939898.png)
